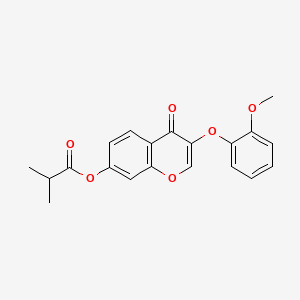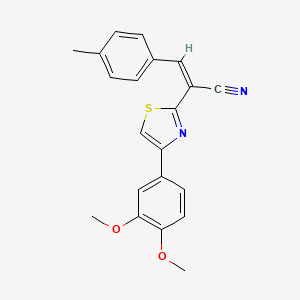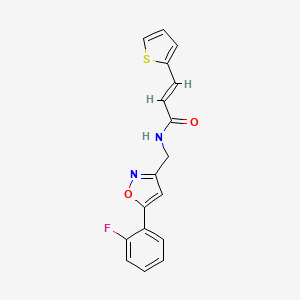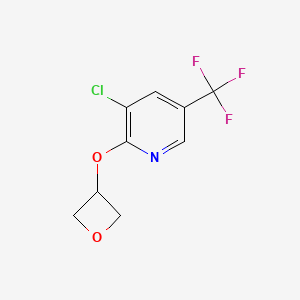
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of guaifenesin , also known as 3-(2-methoxyphenoxy)propan-1,2-diol . Guaifenesin is a common expectorant used in many cough and cold medications .
Molecular Structure Analysis
The molecular structure analysis of similar compounds has been conducted using techniques like FT-Raman and FTIR spectroscopy . These techniques help in understanding the fundamental vibrational frequencies and intensities of the vibrational bands.
Chemical Reactions Analysis
In a study on the pyrolysis mechanism of a β-O-4 lignin dimer model compound, 9 reasonable reaction paths were studied using DFT .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the crystal structure of guaifenesin was solved using Monte Carlo simulated annealing techniques applied to synchrotron powder data .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Bis-chromone derivatives, including compounds structurally related to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate, have been studied for their anticancer activity. Certain derivatives exhibited micromolar level in vitro anti-proliferative activity against various human cancer cell lines (Venkateswararao et al., 2014).
Chemical Synthesis and Reactions
- Research on the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions involved compounds similar to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate (Budzisz et al., 2004).
- Novel polystyrene-supported TBD catalysts were used in the Michael addition for the synthesis of Warfarin and its analogues, involving related chromenone compounds (Alonzi et al., 2014).
Antimicrobial and Antiviral Activities
- Certain chromone derivatives, including compounds closely related to the subject chemical, have shown potential anti-Tobacco Mosaic Virus (anti-TMV) activities (Liao et al., 2020).
- The antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one, a structural analogue, have been explored (Behrami & Dobroshi, 2019).
Novel Synthetic Strategies
- A novel synthesis strategy for 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates, using a base-catalyzed tandem reaction, involved related compounds (Fan et al., 2014).
Photocatalytic and Photochemical Properties
- The study of indium triflate catalyzed microwave-assisted alkenylation of methoxyphenols, which involved the synthesis of chromene derivatives, highlighted unique photocatalytic properties (Rao et al., 2015).
Enzyme and Molecular Docking Studies
- Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives included antimicrobial analysis, enzyme assay, docking study, and toxicity study, which might be relevant for compounds structurally similar to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate (Tiwari et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(2)20(22)25-13-8-9-14-17(10-13)24-11-18(19(14)21)26-16-7-5-4-6-15(16)23-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCLUJMNQIFTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-ethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637758.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2637759.png)



![3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2637764.png)
![7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2637765.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637766.png)
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B2637767.png)
![tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2637768.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B2637775.png)
